3-[(2-Thienylmethyl)amino]benzonitrile
Description
3-[(2-Thienylmethyl)amino]benzonitrile is a benzonitrile derivative featuring a 2-thienylmethylamino substituent at the 3-position of the benzene ring.
Properties
IUPAC Name |
3-(thiophen-2-ylmethylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c13-8-10-3-1-4-11(7-10)14-9-12-5-2-6-15-12/h1-7,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJVPWJAEFMPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CC=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Thienylmethyl)amino]benzonitrile typically involves the reaction of 3-aminobenzonitrile with 2-thienylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethyl sulfoxide at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Thienylmethyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amines or amides.
Scientific Research Applications
3-[(2-Thienylmethyl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(2-Thienylmethyl)amino]benzonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrile group can form hydrogen bonds, while the thienyl and amino groups can participate in π-π interactions and hydrogen bonding, respectively. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares structural attributes and molecular parameters of 3-[(2-Thienylmethyl)amino]benzonitrile with related compounds:
*Inferred based on structural similarity to analogs.
Key Observations:
- Electronic Effects: The 2-thienylmethylamino group in the target compound likely exhibits moderate electron-donating properties due to the thiophene ring’s conjugation, contrasting with the strong electron-withdrawing nitro group in 3-nitrobenzonitrile and the electron-rich dimethylamino group in 3-[4-(dimethylamino)benzylidene-amino]benzonitrile .
- Lipophilicity: The ethylamino-thiophene analog () has higher lipophilicity than the target compound due to its longer alkyl chain, which may influence bioavailability .
Physicochemical and Analytical Data
Retention Behavior in HPLC:
- Impurities in Rilpivirine Hydrochloride (e.g., 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile, Impurity-C) showed retention times of 19.19 min under a gradient elution method, influenced by pyrimidine substituents . The target compound’s retention time would differ due to its thiophene-based substituent, likely falling between 10–25 min based on polarity.
Crystallographic Data:
- 3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)methyleneamino]benzonitrile () crystallizes in a monoclinic system (space group P21/c) with a density of 1.084 Mg/m³ . The bulky tert-butyl groups in this analog create steric hindrance absent in the target compound, suggesting differences in molecular packing and stability.
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